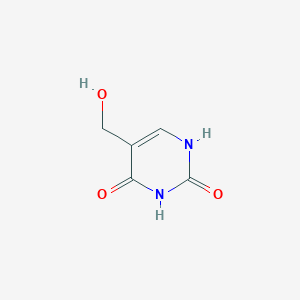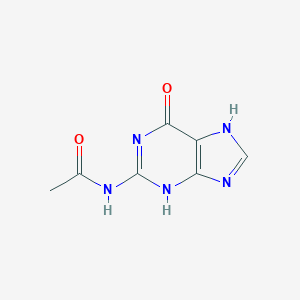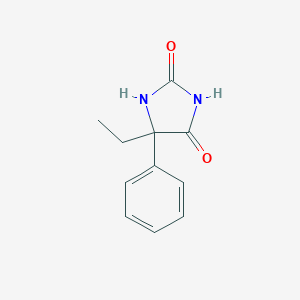
Nirvanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of Nirvanol involves the metabolic conversion from other hydantoin derivatives, such as 3-methyl-5-ethyl-5-phenyl hydantoin (Mesantoin). The conversion process results in the formation of 5-ethyl-5-(p-hydroxyphenyl) hydantoin ("p-hydroxythis compound"), which has been isolated from the urine of dogs and humans after administration of Mesantoin or this compound (Butler, 1956). This synthesis route underscores the body's ability to metabolize this compound into a hydroxylated derivative.
Molecular Structure Analysis
This compound's structure is characterized by the presence of a hydantoin ring, which is a cyclic structure composed of three carbon atoms and two nitrogen atoms, with various side chains attached to this core structure. The specific arrangement of atoms within this compound gives it distinctive chemical and physical properties. The molecular structure analysis is crucial for understanding how this compound interacts with biological systems and other chemicals.
Chemical Reactions and Properties
This compound undergoes several chemical reactions, including hydrolysis and oxidation, which can yield various products depending on the environmental conditions and the presence of other compounds. For example, the hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO), demonstrating the reactive nature of this compound derivatives under certain conditions (Sha et al., 2006).
Aplicaciones Científicas De Investigación
Actividades Anticonvulsivas
Nirvanol es un metabolito activo de mefenitoína, un sustrato de la isoforma CYP2C19 del citocromo P450 (CYP) . Se ha encontrado que tiene actividades anticonvulsivas . Específicamente, bloquea la fase extensora tónica de la pata trasera en un modelo de ratón de convulsiones inducidas por electrochoque máximo (MES; ED 50 = 30 mg/kg) .
Tratamiento de Corea Violenta
This compound se ha utilizado en clínicas alemanas en el tratamiento de coreas violentas . La capacidad de this compound para producir un síndrome conocido como "enfermedad de this compound" se ha utilizado ampliamente en este contexto .
Enfermedad de this compound
“La enfermedad de this compound” es un síndrome que consiste en fiebre, erupción cutánea y eosinofilia, que aparece bruscamente en un alto porcentaje de las personas tratadas, generalmente de seis a doce días después de la primera administración del medicamento . En general, se ha observado que después de la aparición de este síndrome, el curso de la enfermedad se acorta .
Propiedades Farmacológicas
This compound es fenil-etil-hidantoína, un hipnótico que se asemeja al fenobarbital en su acción farmacológica, pero con un núcleo de anillo de cinco en lugar de seis miembros .
Metabolito de Mefenitoína
This compound es un metabolito activo de mefenitoína . Mefenitoína es un sustrato de la isoforma CYP2C19 del citocromo P450 (CYP)
Mecanismo De Acción
Target of Action
Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its primary targets are the voltage-sensitive sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets, the voltage-sensitive sodium channels, by binding to them . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of neurons. As a result, the propagation of abnormal, high-frequency action potential firing in the brain is prevented, which is a common characteristic of seizures .
Biochemical Pathways
It is known that the drug’s anticonvulsant action is linked to its ability to modulate the activity of voltage-sensitive sodium channels . By inhibiting these channels, this compound can prevent the rapid, repetitive firing of action potentials, thereby interrupting the spread of seizure activity within the brain.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally . Metabolism of this compound is stereoselective, with the (S)-enantiomer undergoing roughly 14 times more hydroxylation at the 4 position of the phenyl group than the ®-enantiomer . These processes influence the drug’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. By binding to voltage-sensitive sodium channels, this compound inhibits the rapid influx of sodium ions during the depolarization phase of an action potential . This reduces the ability of neurons to fire at high frequencies, a characteristic feature of seizures. Therefore, this compound helps in controlling and reducing the occurrence of seizures.
Safety and Hazards
Nirvanol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled in a well-ventilated place and stored in a locked up place .
Propiedades
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
631-07-2, 2216-93-5 | |
| Record name | Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirvanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC33388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLPHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



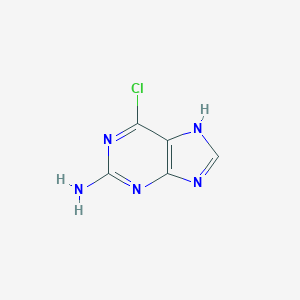

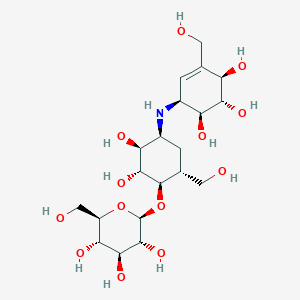
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)

